molecular formula C18H26N4O2 B5886281 N,N'-di-tert-butyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea

N,N'-di-tert-butyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea

Cat. No. B5886281
M. Wt: 330.4 g/mol
InChI Key: ARVXIWIGPIZHBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-di-tert-butyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea, also known as PBOX-15, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a urea derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N,N'-di-tert-butyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea is not fully understood, but it is believed to involve the inhibition of the enzyme topoisomerase II. This enzyme is involved in DNA replication and is essential for the growth and division of cancer cells. By inhibiting this enzyme, N,N'-di-tert-butyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea is able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
In addition to its potential use as a cancer therapy, N,N'-di-tert-butyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has been shown to have a variety of other biochemical and physiological effects. Studies have shown that N,N'-di-tert-butyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for further investigation in the treatment of other diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N,N'-di-tert-butyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea in lab experiments is its relatively low toxicity compared to other cancer therapies. This allows for higher doses to be used in experiments without causing harm to the subjects. However, one limitation is that N,N'-di-tert-butyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea is not very soluble in water, which can make it difficult to administer in certain experiments.

Future Directions

There are many potential future directions for the study of N,N'-di-tert-butyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea. One area of focus could be in the development of new cancer therapies based on the compound. Another area of investigation could be in the treatment of other diseases, such as inflammation and oxidative stress. Additionally, further research could be done to better understand the mechanism of action of N,N'-di-tert-butyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea and how it interacts with other cellular processes.

Synthesis Methods

The synthesis of N,N'-di-tert-butyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea involves the reaction of N,N'-di-tert-butylurea with 3-phenyl-1,2,4-oxadiazol-5-ylmethyl chloride in the presence of a base. The resulting compound is then purified using column chromatography to obtain the final product. This synthesis method has been optimized and is now widely used in the production of N,N'-di-tert-butyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea for scientific research purposes.

Scientific Research Applications

N,N'-di-tert-butyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has been studied for its potential use in a variety of scientific research applications. One area of focus has been in the development of new cancer treatments. Studies have shown that N,N'-di-tert-butyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has the ability to inhibit the growth of cancer cells in vitro, making it a promising candidate for further investigation as a potential cancer therapy.

properties

IUPAC Name

1,3-ditert-butyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2/c1-17(2,3)20-16(23)22(18(4,5)6)12-14-19-15(21-24-14)13-10-8-7-9-11-13/h7-11H,12H2,1-6H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVXIWIGPIZHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N(CC1=NC(=NO1)C2=CC=CC=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Di-tert-butyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea

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